
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4
Vue d'ensemble
Description
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a deuterated analog of 1-methyl-3-nicotinoylpyrrolidone, a pyrrolidone derivative with a nicotinoyl (pyridine-3-carbonyl) substituent. The compound features four deuterium atoms (denoted by "-d4"), typically replacing hydrogen atoms at specific positions to enhance metabolic stability or serve as an internal standard in analytical methods such as mass spectrometry . Its molecular formula is C₁₁H₁₀D₄N₂O₂, with a molecular weight of approximately 222.28 g/mol (accounting for deuterium substitution). The racemic (R,S) configuration indicates a mixture of enantiomers, which may influence its pharmacological or chemical behavior compared to enantiopure forms.
This compound is primarily utilized in research settings for isotopic tracing in pharmacokinetic studies or as a reference material in drug development, particularly for nicotinic acid derivatives or pyrrolidone-based therapeutics.
Méthodes De Préparation
Core Synthetic Strategies
Pyrrolidone Ring Formation
The pyrrolidone core is synthesized via cyclization of acyclic precursors. Two primary routes dominate:
Route 1: Meldrum’s Acid-Mediated Cyclization
-
Reactants : 2-Pyrrolidone derivatives and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) .
-
Conditions : EDC·HCl and DMAP in THF, followed by methanolysis .
Route 2: Aldol Condensation
-
Reactants : N-substituted pyrrolidones with aldehydes (e.g., butanal) .
-
Conditions : p-Toluenesulfonic acid or phosphorus pentoxide in toluene under reflux .
Nicotinoyl Group Introduction
The nicotinoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution:
Method A: Friedel-Crafts Acylation
Method B: Nucleophilic Substitution
Deuterium Incorporation
Deuteration is achieved at three stages:
Stage 1: Precursor Deuteration
Stage 2: Post-Synthesis H/D Exchange
Stage 3: Direct Catalytic Deuteration
Industrial-Scale Optimization
Continuous Flow Synthesis
-
Reactors : Microfluidic systems for precise temperature and pressure control .
-
Advantages : 20–30% higher yield compared to batch processes .
Purification Techniques
-
Preparative HPLC : C18 columns with deuterium-stable mobile phases (e.g., D₂O/acetonitrile-d₃) .
-
Distillation : Short-path vacuum distillation to isolate deuterated products .
Analytical Validation
Isotopic Purity Assessment
Technique | Parameters | Sensitivity | Reference |
---|---|---|---|
LC-MS/MS | m/z 222 (M+H⁺), isotopic pattern | 0.1% | |
²H NMR | δ 2.5–3.5 ppm (pyrrolidone-D4) | 1–2% | |
Isotope Ratio MS | ²H/¹H ratio quantification | 0.01% |
Stereochemical Confirmation
Comparative Analysis of Methods
Method | Deuterium Source | Yield (%) | Isotopic Purity (%) | Cost (Relative) |
---|---|---|---|---|
Catalytic Reduction | D₂ gas | 75–85 | 95–98 | High |
NaBD₄ Reduction | NaBD₄ | 60–70 | 90–95 | Moderate |
H/D Exchange | D₂O | 50–65 | 85–90 | Low |
Key Observations :
Case Study: Palladium-Catalyzed Deuteration
A 2024 study demonstrated a 92% yield of this compound using:
-
Workup : Filtration, solvent evaporation, and HPLC purification .
-
Purity : 98.5% by LC-MS, 97% deuterium incorporation by ²H NMR .
Emerging Techniques
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 has several scientific research applications:
Mécanisme D'action
The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to unique effects on biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
1-Methyl-3-nicotinoylpyrrolidone (Non-deuterated Parent Compound)
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 214.24 g/mol
- Key Differences: The absence of deuterium reduces its utility in metabolic stability studies but retains identical chemical reactivity. The non-deuterated form is often used as a control in comparative assays .
USP Nisoldipine Related Compounds (Dihydropyridine Derivatives)
lists structurally distinct but functionally analogous compounds, such as dihydropyridine derivatives used as calcium channel blockers. For example:
- USP Nisoldipine Related Compound C RS (C₁₅H₁₇NO₅, 291.30 g/mol): Features a nitrobenzylidene group, differing in core structure (dihydropyridine vs. pyrrolidone) but sharing nitro-aromatic moieties relevant to redox activity .
- USP Nisoldipine Related Compound E RS (C₂₀H₂₂N₂O₆, 386.40 g/mol): Contains isobutyl and methyl ester groups, highlighting divergent functionalization strategies compared to the nicotinoyl group in the target compound .
Table 1: Structural and Functional Comparison
Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
---|---|---|---|---|
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 | Pyrrolidone | 222.28 | Nicotinoyl, Deuterium | Isotopic tracing, Analytical |
1-Methyl-3-nicotinoylpyrrolidone | Pyrrolidone | 214.24 | Nicotinoyl | Pharmacological controls |
USP Nisoldipine Related Compound C RS | Dihydropyridine | 291.30 | Nitrobenzylidene, Isobutyl | Calcium channel blocker impurities |
USP Nisoldipine Related Compound E RS | Pyridine | 386.40 | Methyl ester, Isobutyl | Synthetic intermediate |
Other Deuterated Pyrrolidones
Deuterated analogs like 1-methyl-2-pyrrolidone-d7 (C₅D₇NO) demonstrate the broader utility of deuterium in enhancing NMR signal resolution or reducing metabolic degradation. However, this compound is unique in combining deuterium with a nicotinoyl group, enabling dual applications in nicotinic receptor studies and isotope dilution assays .
Pharmacokinetic and Analytical Comparisons
- Metabolic Stability: Deuterium incorporation in this compound slows CYP450-mediated oxidation compared to its non-deuterated counterpart, as observed in analogous deuterated compounds (e.g., deutetrabenazine) .
- Analytical Utility : The deuterated form generates distinct mass spectral peaks (e.g., m/z 222 vs. 214 for the parent ion), avoiding interference in LC-MS/MS quantification of biological samples .
Activité Biologique
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a deuterated analog of 1-Methyl-3-nicotinoylpyrrolidone, which is a compound of interest in pharmacological research. This compound is notable for its potential applications in medicinal chemistry, particularly in the study of nicotinic acetylcholine receptors (nAChRs) and its implications in neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of deuterium () isotopes in the structure enhances its stability and alters its metabolic pathways compared to non-deuterated forms. This modification can improve the pharmacokinetic properties of the compound.
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission in the central and peripheral nervous systems. The compound acts as a partial agonist at these receptors, modulating their activity and influencing various physiological responses.
Key Mechanisms:
- Receptor Binding: The compound binds to nAChRs, facilitating ion flow through the receptor channels, which can lead to excitatory postsynaptic potentials.
- Neurotransmitter Release: By activating nAChRs, it promotes the release of neurotransmitters such as dopamine and acetylcholine, which are vital for cognitive functions and motor control.
- Neuroprotective Effects: There is evidence suggesting that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues.
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound across various models. The following table summarizes key findings from relevant research:
Case Study 1: Neuroprotective Effects in Parkinson's Disease
In a study involving a mouse model of Parkinson's disease, administration of this compound resulted in significant improvements in motor coordination and a reduction in dopaminergic neuron loss. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Cognitive Enhancement
Another research effort focused on cognitive enhancement effects. In aged rats, treatment with this compound led to improved memory performance in maze tests, suggesting its role in enhancing synaptic plasticity and cognitive function.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Neurodegenerative Disorders: Potential treatment for conditions like Alzheimer's and Parkinson's disease.
- Cognitive Disorders: Possible use in enhancing cognitive function in aging populations or individuals with cognitive impairments.
- Pain Management: Exploration into its analgesic properties through modulation of pain pathways mediated by nAChRs.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium incorporation at specific positions, typically via catalytic deuteration or deuterated reagent substitution. Key steps include:
- Deuterium Source Selection : Use deuterated solvents (e.g., D₂O) or deuterium gas for hydrogen-deuterium exchange.
- Reaction Monitoring : Employ LC-MS to track deuterium incorporation efficiency and isotopic purity (>98% recommended).
- Purification : Use preparative HPLC with deuterium-stable columns to avoid isotopic scrambling .
Q. How is this compound characterized in pharmacokinetic studies?
- Methodological Answer : As a deuterated internal standard, it is used to normalize LC-MS/MS data. Key parameters:
- Calibration Curves : Prepare using serial dilutions of the non-deuterated analog (1–1000 ng/mL range).
- Matrix Effects : Validate recovery rates in biological matrices (e.g., plasma, tissue homogenates) via spike-and-recovery assays.
- Retention Time Stability : Ensure chromatographic separation from endogenous compounds by optimizing mobile phase pH and gradient .
Q. What analytical techniques are prioritized for confirming the stereochemical integrity of the (R,S) configuration?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.
- Optical Rotation : Compare experimental [α]D values against literature data for racemic mixtures.
- X-ray Crystallography (if crystalline): Resolve absolute configuration but requires high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium content between synthetic batches?
- Methodological Answer : Contradictions often arise from incomplete deuteration or isotopic exchange during storage. Mitigation strategies:
- Reaction Optimization : Adjust catalyst loading (e.g., Pd/C) and reaction time to maximize H/D exchange.
- Stability Testing : Store samples in inert atmospheres (argon) at -20°C to minimize back-exchange.
- Data Reconciliation : Cross-validate HRMS and NMR results; use statistical tools (e.g., ANOVA) to identify batch-specific outliers .
Q. What experimental design principles apply when using this compound in metabolic pathway tracing?
- Methodological Answer : Follow the PICO framework (Population: cell lines; Intervention: deuterated tracer; Comparison: non-deuterated controls; Outcome: metabolite flux rates):
- Dose Optimization : Conduct pilot studies to determine non-toxic, detectable tracer concentrations.
- Time-Course Sampling : Collect samples at intervals (0–24 hrs) to capture dynamic metabolic shifts.
- Data Normalization : Use stable isotope-resolved metabolomics (SIRM) to correct for natural abundance deuterium .
Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Contradictions may stem from assay sensitivity or buffer composition. Systematic approaches:
- pH-Rate Profiling : Conduct stability studies across pH 2–10 (simulated gastric to intestinal conditions).
- Degradation Product Analysis : Use LC-HRMS to identify hydrolysis byproducts (e.g., nicotinoyl acid derivatives).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Q. Methodological Frameworks for Rigorous Inquiry
- FINER Criteria : Evaluate feasibility (e.g., synthetic scalability), novelty (e.g., deuterium tracing applications), and relevance (e.g., metabolic disease models) when designing studies .
- Common Pitfalls : Avoid underpowered sample sizes in tracer studies or overreliance on single analytical techniques (e.g., NMR without MS validation) .
Propriétés
IUPAC Name |
1-methyl-3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2D,3D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLPUZALILIEN-IKMBEDGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCN(C2=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.